Rac-cis-1-Deshydroxy Rasagiline is a chemical compound that serves as a significant intermediate in the synthesis of various pharmaceutical agents, particularly those related to neurodegenerative diseases. This compound is a derivative of Rasagiline, which is primarily used in the treatment of Parkinson's disease. The compound's structure and properties make it an important subject of study in medicinal chemistry and pharmacology.
Rasagiline was first introduced as a selective monoamine oxidase B inhibitor, which plays a critical role in the management of Parkinson's disease. Rac-cis-1-Deshydroxy Rasagiline is synthesized from Rasagiline through specific chemical reactions that modify its hydroxyl group, thereby altering its pharmacological properties.
Rac-cis-1-Deshydroxy Rasagiline falls under the category of organic compounds, specifically classified as an amine. It is a chiral molecule that exists in two enantiomeric forms, which can exhibit different biological activities.
The synthesis of Rac-cis-1-Deshydroxy Rasagiline typically involves the modification of Rasagiline through dehydroxylation processes. Various methods can be employed, including:
The synthetic route often includes:
Rac-cis-1-Deshydroxy Rasagiline has a complex molecular structure characterized by:
The structural representation can be illustrated using various chemical notation systems, including:
Rac-cis-1-Deshydroxy Rasagiline participates in several chemical reactions, including:
Common reagents and conditions include:
Rac-cis-1-Deshydroxy Rasagiline functions primarily as a monoamine oxidase B inhibitor. The mechanism involves:
Studies have shown that the compound exhibits significant binding affinity towards monoamine oxidase B compared to other neurotransmitter systems, underscoring its selectivity and therapeutic potential.
Rac-cis-1-Deshydroxy Rasagiline is typically characterized by:
Key chemical properties include:
Rac-cis-1-Deshydroxy Rasagiline has several applications in scientific research and pharmacology:
The ongoing research into Rac-cis-1-Deshydroxy Rasagiline continues to reveal its significance in both therapeutic applications and as a model compound for studying similar pharmacological agents.
Core Scaffold and Functional Groups: rac-cis-1-Deshydroxy Rasagiline (CAS# 1429220-15-4) is a synthetic organic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol [1] [5]. Its structure centers on a 2,3-dihydro-1H-indene (indane) scaffold, a bicyclic system comprising a benzene ring fused to a five-membered aliphatic ring. Unlike rasagiline (which features an amino group at C1), this derivative bears a hydroxyl group (-OH) at the C1 position of the indane ring and retains the propargylamine (-CH₂-C≡CH) side chain at C3 [1] [5]. This hydroxylation at C1 replaces the primary amino group characteristic of rasagiline, fundamentally altering the molecule’s electronic properties and hydrogen-bonding capacity.
Bonding and Conformation: The "cis" designation indicates that the hydroxyl group at C1 and the propargylamino moiety at C3 are oriented on the same face of the indane ring’s partially saturated cyclopentane component. This creates a specific three-dimensional geometry critical for intermolecular interactions. The propargyl group’s terminal alkyne introduces linearity and potential for π-stacking or metal coordination, while the hydroxyl group enables hydrogen-bond donation/acceptance [1] [5].
Table 1: Atomic Composition and Bonding Features
Component | Structural Feature | Role in Molecular Architecture |
---|---|---|
Indane Bicyclic Core | Benzene + Cyclopentane fusion | Provides rigidity & planar aromatic character |
C1 Substituent | Hydroxyl (-OH) | Hydrogen-bond donor/acceptor; polar moiety |
C3 Substituent | Propargylamine (-CH₂-NH-C≡CH) | Alkyne functionality; basic nitrogen center |
Stereochemistry | Cis configuration at C1 and C3 | Defines spatial orientation of key groups |
Cis Isomerism: The "cis" prefix specifies the relative stereochemistry where the C1 hydroxyl and C3 propargylamino substituents reside on the same face of the indane ring’s non-aromatic portion. This contrasts with "trans" isomers, where these groups occupy opposite faces. The "rac" designation confirms the compound is synthesized as a racemate—a 1:1 mixture of (1R,3S) and (1S,3R) enantiomers [1] [5]. This racemic nature distinguishes it from rasagiline, which is administered as a single (R)-enantiomer [6] [7].
Impact on Bioactivity: Stereochemistry profoundly influences molecular recognition. The cis configuration constrains the distance and angle between the hydroxyl and amino groups, potentially mimicking transition states or binding motifs in enzymatic targets. In contrast, rasagiline’s (R)-configuration at C1 (without a hydroxyl) optimizes its fit into MAO-B’s active site [6] [8]. Notably, stereoisomers of rasagiline derivatives exhibit divergent binding affinities; for example, the cis racemate of 1-deshydroxy rasagiline may show altered MAO-B inhibition compared to trans or enantiopure forms, though specific activity data for this compound requires further study [1] [5].
Acid-Base Behavior (pKa): The predicted pKa of 13.94 ± 0.40 for rac-cis-1-Deshydroxy Rasagiline [1] [5] corresponds to ionization of the hydroxyl group, indicating it is a weak acid. This high pKa implies protonation predominates at physiological pH (7.4), reducing its anionic character. The propargylamine nitrogen (pKa ~9–10) likely acts as a weak base, though experimental confirmation is needed. This contrasts with rasagiline, whose primary amine (pKa ~9) is protonated at physiological pH, enhancing water solubility [6] [7].
Solubility and Partitioning:
Degradation Pathways:
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 187.24 g/mol | Calculated from C₁₂H₁₃NO |
Density | 1.16 ± 0.1 g/cm³ | Predicted [1] [5] |
Boiling Point | 372.8 ± 42.0 °C | Predicted [1] [5] |
pKa | 13.94 ± 0.40 | Predicted (hydroxyl ionization) [5] |
LogP (estimated) | ~2.5–3.0 | Based on structural analogs |
Structural Modifications and Consequences:
Role in Neuroprotection Research: Though rac-cis-1-Deshydroxy Rasagiline itself lacks MAO-B inhibitory activity, studies note that rasagiline derivatives can exhibit neuroprotective effects independent of MAO inhibition (e.g., anti-apoptotic Bcl-2 activation) [6] [8]. The cis-hydroxylated analog’s ability to rescue dopamine neurons—as referenced for rasagiline derivatives generally—may involve mitochondrial stabilization or antioxidant mechanisms, warranting separate evaluation [1] [5].
Table 3: Structural and Functional Comparison with Rasagiline and Key Metabolites
Compound | Key Structural Feature at C1 | MAO-B Inhibition | Neuroprotective Potential | Notes |
---|---|---|---|---|
rac-cis-1-Deshydroxy Rasagiline | Hydroxyl (-OH) | None expected | Possible (derivative class) | Cis racemate; synthetic analog [1] |
Rasagiline | Primary amine (-NH₂) | IC₅₀ = 4.43 nM [8] | Confirmed [6] [8] | (R)-enantiomer; clinically used |
1-Aminoindan (Rasagiline Metabolite) | Primary amine (-NH₂) | Inactive [6] | Limited | Lacks propargyl group |
3-Hydroxy Rasagiline | Primary amine (-NH₂) | Reduced vs. rasagiline | Understudied | Hydroxylation at C3 position |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: